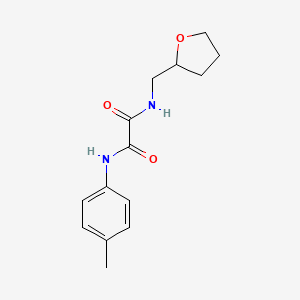![molecular formula C18H25NO3 B5049325 ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5049325.png)
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate, also known as CX-5461, is a small molecule inhibitor that has been shown to have potential as an anticancer agent. It was first identified as a compound with potential anticancer activity in a screen of a library of compounds in 2009. Since then, it has been the subject of extensive research, and its mechanism of action and potential therapeutic applications have been studied in detail.
Mecanismo De Acción
The mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves the selective inhibition of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I, which leads to the inhibition of ribosomal RNA synthesis and the induction of DNA damage. This leads to cell cycle arrest and apoptosis in cancer cells. In addition, ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to activate the p53 pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its selectivity for cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells. However, one limitation of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate is its toxicity, which can limit its use in clinical settings. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects.
Direcciones Futuras
There are several future directions for research on ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. One area of research is the development of more selective and less toxic analogs of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. Another area of research is the identification of biomarkers that can predict the response of cancer cells to ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. In addition, more research is needed to fully understand the mechanism of action of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate and its potential side effects, which can help to guide the development of more effective and safer anticancer agents.
Métodos De Síntesis
The synthesis of ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexyl-3-oxobutanoate, which is then reacted with 3-methylphenylhydrazine to form ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
Ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is overexpressed in many types of cancer cells. This leads to the inhibition of ribosomal RNA synthesis, which is essential for cancer cell proliferation. ethyl 2-cyclohexyl-3-[(3-methylphenyl)amino]-3-oxopropanoate has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer cells.
Propiedades
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-methylanilino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-3-22-18(21)16(14-9-5-4-6-10-14)17(20)19-15-11-7-8-13(2)12-15/h7-8,11-12,14,16H,3-6,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGOQIQXPLGGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[3-(dimethylamino)propyl]amino}-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5049262.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)


![N-(2-cyanophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5049279.png)
![N-(3-chlorophenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B5049285.png)

![2-chloro-N-[3-(diethylamino)propyl]-5-nitrobenzamide](/img/structure/B5049296.png)
![methyl {[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetate](/img/structure/B5049302.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5049316.png)

![N-methyl-N-(2-phenylethyl)-5-({[2-(1-piperidinyl)ethyl]amino}methyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5049330.png)
![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)
